tert-Butyl (1-(2-aminophenyl)ethyl)carbamate
Overview
Description
tert-Butyl (1-(2-aminophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-aminophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Tert-Butyl (1-(2-aminophenyl)ethyl)carbamate is a compound that has been used in the synthesis of novel benzimidazoles . These benzimidazoles could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds . .
Mode of Action
It is known that the compound exhibits π···h interactions that precipitate conformational variations .
Biochemical Pathways
The compound is involved in the synthesis of novel benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that are known to possess broad-spectrum disease activity . They are used in the synthesis of a variety of pharmaceuticals with antifungal, antiparasitic, and anticancer properties.
Result of Action
It is known that the compound is used in the synthesis of novel benzimidazoles , which have broad-spectrum disease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-aminophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-(2-aminophenyl)ethyl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (1-(2-aminophenyl)ethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the behavior of carbamate-based inhibitors .
Medicine: It is explored for its role in the synthesis of bioactive molecules and as a precursor for pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Comparison with Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyl (2-aminoethyl)(ethyl)carbamate
Uniqueness: tert-Butyl (1-(2-aminophenyl)ethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the 2-aminophenyl group enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYXJXORFJLEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378108 | |
Record name | tert-Butyl (1-(2-aminophenyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-44-4 | |
Record name | tert-Butyl (1-(2-aminophenyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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